2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid
Overview
Description
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H8F3NO4S. This compound is characterized by the presence of a benzoic acid core substituted with a methylsulfonylamino group and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-amino-4-(methylsulfonyl)benzoic acid with trifluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and sulfonation reactions. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amino derivatives, and substituted benzoic acids .
Scientific Research Applications
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The methylsulfonylamino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfonyl)benzoic acid
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 4-(Methylsulfonyl)benzoic acid
Uniqueness
2-[(Methylsulfonyl)amino]-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the methylsulfonylamino and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F3NO4S |
---|---|
Molecular Weight |
283.23 g/mol |
IUPAC Name |
2-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15) |
InChI Key |
XMGPZDFYMFOCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.